
2-(4-Aminophenyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)acetamide typically involves the acetylation of 4-aminophenol. One common method includes the reaction of 4-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H4(NH2)OH} + \text{(CH3CO)2O} \rightarrow \text{C6H4(NHCOCH3)OH} + \text{CH3COOH} ]
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar acetylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives such as 4-nitroacetanilide.
Reduction: Primary amines such as 4-aminophenylamine.
Substitution: Various substituted acetanilides depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2-(4-Aminophenyl)acetamide exhibits notable antimicrobial properties. It interacts with bacterial cell membranes, disrupting their integrity and inhibiting growth. This makes it a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticonvulsant Properties
A study synthesized various derivatives of this compound and evaluated their anticonvulsant activity in animal models. Results showed that certain derivatives effectively reduced seizure activity, especially in models of therapy-resistant epilepsy. The structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy .
Potential Anticancer Applications
The compound has been investigated for its anticancer properties, with preliminary findings suggesting it may inhibit the growth of various cancer cell lines. Mechanistic studies indicate that it may interfere with cellular processes such as apoptosis and gene expression related to oxidative stress .
Biochemical Applications
Enzyme Interaction Studies
this compound plays a significant role in biochemical reactions by interacting with enzymes involved in metabolic pathways. For instance, it has been shown to affect acetyltransferases, which are crucial for transferring acetyl groups to substrates, thereby influencing metabolic processes .
Histone Acetylation Modulation
Research has demonstrated that derivatives of this compound can modulate histone acetylation, impacting gene expression and cellular metabolism. Such modulation is essential for understanding the compound's potential as an epigenetic regulator in cancer therapy .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical methods, often involving the reaction of p-aminophenol with acetic anhydride or acetyl chloride. The resulting compound serves as a precursor for synthesizing more complex derivatives with enhanced biological activities.
Compound Name | Structure | Notable Properties |
---|---|---|
2-(Aminophenyl)acetamide | C8H10N2O | Antimicrobial and anti-inflammatory activities |
N-(4-Aminophenyl)thioacetamide | C9H10N2OS | Potential anticancer properties |
4-(Thiomethyl)aniline | C7H9NS | Involved in dye manufacturing |
4-(Aminophenyl)thiazole | C9H8N2S | Exhibits antitumor activity |
Case Studies
- Anticonvulsant Study : In a study involving twenty-two new derivatives based on this compound, several compounds demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock seizure tests .
- Antimicrobial Efficacy : A series of experiments confirmed the antimicrobial effectiveness of this compound against various bacterial strains, suggesting its potential utility in clinical applications targeting infections.
- Cancer Cell Line Inhibition : Laboratory tests revealed that certain derivatives inhibited the proliferation of specific cancer cell lines, indicating their potential role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)acetamide involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting pathways related to cell growth and apoptosis. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes, altering their activity and function.
Comparison with Similar Compounds
Acetanilide: A parent compound with similar analgesic and antipyretic properties.
4-Aminophenol: A precursor in the synthesis of 2-(4-Aminophenyl)acetamide with similar chemical reactivity.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological profile.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Biological Activity
2-(4-Aminophenyl)acetamide, also known as para-aminophenylacetamide, is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article delves into its various biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C8H10N2O
- Molecular Weight : 150.18 g/mol
- CAS Number : 6633-76-7
This compound exhibits multiple mechanisms of action that contribute to its biological activity:
- Inhibition of Tyrosine Kinase : The compound has been shown to inhibit tyrosine kinase 2 (Tyk2), which is involved in the signaling pathways of various cytokines. This inhibition is relevant for treating autoimmune diseases such as psoriasis and rheumatoid arthritis .
- Anticonvulsant Activity : Research indicates that derivatives of this compound possess anticonvulsant properties. In animal models, specific derivatives demonstrated significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, suggesting potential use in epilepsy treatment .
- Antitumor Activity : Recent studies have highlighted the compound's effectiveness against cancer cell lines. It has been found to induce apoptosis and autophagy in resistant cancer cells, showing promise in treating melanoma and pancreatic cancer .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Anticonvulsant Study : A study evaluated the anticonvulsant activity of 22 new N-phenyl derivatives of this compound. Among these, certain compounds showed effective protection in MES tests at doses of 100 mg/kg, indicating their potential as antiepileptic agents .
- Cancer Treatment : A lead compound derived from this compound demonstrated high potency against melanoma and pancreatic cancer cells. It was found to significantly reduce tumor growth in vivo and exhibited favorable pharmacokinetic properties .
Pharmacokinetics
The pharmacokinetic profile of this compound derivatives indicates good absorption and distribution characteristics, which are crucial for their efficacy as therapeutic agents. Studies have shown that modifications to the chemical structure can enhance lipophilicity and thus improve bioavailability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Aminophenyl)acetamide, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between 4-aminophenyl precursors and acetylating agents. For example, 2-(4-aminophenyl)benzothiazole derivatives are synthesized via coupling reactions using 4-aminophenyl groups as pharmacophoric cores . Optimization includes:
- Reagent Selection : Acetic anhydride or acetyl chloride for acetylation.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) achieves >95% purity .
Yield improvements focus on stoichiometric control (1:1 molar ratio of reactants) and inert atmospheres to prevent oxidation .
Q. How is structural characterization of this compound and its derivatives validated?
- Methodological Answer : Multimodal analytical techniques are employed:
- NMR Spectroscopy : H and C NMR confirm acetamide linkage (e.g., carbonyl resonance at ~168-170 ppm) and aromatic proton environments .
- LC-HRMS/MS : Validates molecular ion peaks (e.g., [M+H] at m/z 151.1 for the parent compound) and fragmentation patterns .
- XRD : Resolves crystalline structure and hydrogen-bonding networks in solid-state forms .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural assignments of this compound isomers?
- Methodological Answer : Discrepancies arise in ortho/meta/para isomer differentiation. A case study demonstrated misassignment of 2-(3-hydroxyphenyl)acetamide as the ortho-isomer due to flawed reference materials. Resolution involves:
- Isomer-Specific Synthesis : Separate routes for ortho, meta, and para derivatives (e.g., regioselective sulfonation or hydroxylation).
- Comparative NMR : Distinct coupling constants (e.g., ortho protons show Hz vs. meta Hz).
- HRMS Isotopic Patterns : Differentiate sulfated metabolites via exact mass (<1 ppm error) .
Q. What computational approaches support mechanistic studies of this compound derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : DFT (B3LYP/6-311++G**) optimizes molecular geometry and predicts vibrational spectra (e.g., acetamide C=O stretching at 1670 cm) .
- Molecular Docking : Screens derivatives for binding affinity to targets (e.g., triazinoindole-based compounds docked to bacterial enzymes with ∆G = -8.2 kcal/mol) .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
Q. How are in vivo applications of this compound derivatives evaluated in disease models?
- Methodological Answer :
- Autoimmune Models : Derivatives like SR1001 (a synthetic ROR ligand) suppress TH17 differentiation in EAE (experimental autoimmune encephalomyelitis) mice. Dosage: 50 mg/kg/day orally; efficacy measured via IL-17 ELISA (↓70% vs. control) .
- Antimicrobial Assays : Microbroth dilution (MIC = 8–32 µg/mL against S. aureus) and time-kill kinetics (3-log reduction in 12 hours) .
- Metabolite Tracking : LC-MS/MS quantifies sulfate conjugates (e.g., M1 metabolite at m/z 231.04 in urine) .
Properties
IUPAC Name |
2-(4-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBGLBYZHLKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285527 | |
Record name | 2-(4-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-76-7 | |
Record name | 6633-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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